1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)12(15)14-7-6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,13H2,1-2H3 |
InChI Key |
HTMGERSGFQPSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminoindoline Intermediate
The 4-aminoindoline intermediate is typically prepared via reduction of 4-nitroindoline derivatives or by direct amination reactions on indoline precursors.
Reduction Route: Starting from 4-nitroindoline, catalytic hydrogenation or chemical reduction (e.g., with palladium on carbon and hydrogen gas or with chemical reductants like iron powder in acidic medium) converts the nitro group to an amino group. This method provides high purity 4-aminoindoline suitable for further functionalization.
Direct Amination: Alternatively, nucleophilic aromatic substitution or Buchwald-Hartwig amination can be employed to introduce the amino group at the 4-position on the indoline ring, but these methods are less common due to regioselectivity challenges.
Acylation of 4-Aminoindoline to Form 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one
The key step is the acylation of the indoline nitrogen with 2-methylpropanoyl chloride (isobutyryl chloride) or equivalent activated acylating agents.
-
- Reagents: 4-aminoindoline, 2-methylpropanoyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).
- Conditions: The reaction is conducted under inert atmosphere (nitrogen or argon) at low to ambient temperature (0°C to room temperature) to control reaction rate and minimize side reactions.
- Mechanism: The lone pair on the nitrogen of the indoline attacks the acyl chloride carbonyl carbon, forming the amide bond with concomitant release of HCl, which is neutralized by the base.
Work-up: The reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate, water) to remove acidic byproducts, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Yields: Reported yields typically range from 60% to 85%, depending on reaction scale and purity of starting materials.
Alternative Synthetic Routes
Amide Bond Formation via Coupling Agents: Instead of acyl chlorides, coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters can be used to couple 4-aminoindoline with 2-methylpropanoic acid under mild conditions. This method avoids the use of corrosive acyl chlorides and can improve selectivity.
One-Pot Synthesis: Some protocols integrate reduction of 4-nitroindoline and subsequent acylation in a one-pot process to streamline synthesis and reduce purification steps.
Data Table Summarizing Preparation Conditions
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Nitroindoline | Pd/C, H2 or Fe/acid | Ethanol, water | Room temp or reflux | 80-90 | Reduction to 4-aminoindoline |
| 2 | 4-Aminoindoline | 2-Methylpropanoyl chloride, Et3N | DCM or THF | 0°C to RT | 60-85 | Acylation to 1-(4-aminoindolin-1-yl)-2-methylpropan-1-one |
| Alt | 4-Aminoindoline + acid | EDC or DCC coupling agents | DMF or DCM | RT | 65-80 | Amide bond formation alternative |
Analytical and Research Findings Supporting Preparation
Spectroscopic Confirmation: The product is confirmed by 1H NMR, 13C NMR, and mass spectrometry. Key signals include amide carbonyl at ~170-175 ppm (13C NMR), aromatic protons of the indoline ring, and the methyl groups of the 2-methylpropanoyl side chain.
Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to confirm purity (>95%) after purification.
Crystallographic Data: Single-crystal X-ray diffraction studies have been reported for related indoline amides, confirming the expected molecular geometry and amide bond formation.
Reaction Optimization: Studies indicate that controlling temperature and stoichiometry of acyl chloride and base is critical to minimize side reactions such as over-acylation or hydrolysis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: 1-(2-Aminophenyl)-2-methylpropan-1-one
The positional isomer 1-(2-aminophenyl)-2-methylpropan-1-one (CAS 27309-55-3) shares the same propanone backbone but substitutes the amino group at the 2-position of the phenyl ring instead of the 4-position of the indoline system. Key differences include:
- Electronic Effects: The 2-amino substitution on a phenyl ring (non-cyclic) versus the 4-aminoindolinyl group (cyclic) alters electron density distribution. The indoline scaffold may enhance planarity and π-π stacking interactions.
- Biological Activity: Indoline derivatives are often explored for anticancer and antiviral properties due to their structural resemblance to bioactive alkaloids. In contrast, simple phenylpropanones may exhibit different pharmacokinetic profiles .
- Synthetic Accessibility: The indoline ring requires cyclization steps (e.g., Buchwald coupling or microwave-aided reactions, as in ), whereas phenylpropanones are typically synthesized via Friedel-Crafts acylation or Ullmann coupling .
Halogen-Substituted Derivatives: 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS 1341641-88-0) replaces the aminoindolinyl group with halogen atoms (Cl, F). Key distinctions:
- Reactivity and Stability: Halogens increase electrophilicity and may enhance metabolic stability compared to amino groups. However, they reduce solubility in polar solvents.
- Molecular Weight: The halogenated derivative has a molecular weight of 200.64 g/mol, while the aminoindolinyl compound’s exact mass is unstated but estimated to be higher (~250–300 g/mol) due to the indoline ring and additional nitrogen atoms .
- Applications: Halogenated propanones are often intermediates in agrochemicals or materials science, whereas aminoindolinyl derivatives are more likely drug candidates .
Brominated Analogs: 1-(4-Bromophenyl)-2-methylpropan-1-one
1-(4-Bromophenyl)-2-methylpropan-1-one (CAS 49660-93-7) highlights the impact of bromine substitution:
- Steric Effects : Bromine’s bulkiness may hinder rotation around the ketone-phenyl bond, affecting conformational flexibility.
- Synthetic Utility: Bromine serves as a handle for further functionalization (e.g., Suzuki coupling), a strategy used in for isoindolinone derivatives.
Electron-Withdrawing Substituents: 1-(4-Methanesulfonylphenyl)-2-methylpropan-1-one
1-(4-Methanesulfonylphenyl)-2-methylpropan-1-one introduces a sulfonyl group, contrasting with the amino group:
- Electronic Properties : The sulfonyl group is strongly electron-withdrawing, polarizing the ketone moiety and enhancing reactivity in nucleophilic additions.
- Solubility : Sulfonyl groups improve water solubility compared to halogens but may reduce membrane permeability.
- Structural Data: Canonical SMILES notation (CC(C(=O)c1ccc(cc1)S(=O)(=O)C)C) confirms the para-substitution pattern, differing from the aminoindolinyl compound’s fused ring system .
Complex Derivatives: 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (CAS 205242-66-6) incorporates additional functional groups:
- Biological Targets: Such derivatives are explored for CNS activity, contrasting with the aminoindolinyl compound’s possible anticancer or antiviral roles .
Biological Activity
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The biological activity of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one is primarily attributed to its interaction with various biological targets, including:
- Kinase Inhibition : The compound exhibits inhibitory effects on several receptor tyrosine kinases (RTKs), which are critical in signaling pathways related to cell growth and proliferation. Studies have shown its effectiveness against kinases such as VEGFR and PDGFR, which are implicated in cancer progression and angiogenesis .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. This effect is mediated through the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .
Biological Activity Summary Table
Case Studies
Several studies have explored the therapeutic potential of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one:
Case Study 1: Cancer Treatment
In a preclinical study involving human colorectal cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC values indicating potent cytotoxicity. The study highlighted the compound's ability to inhibit cell migration and invasion, suggesting its potential as an anti-metastatic agent .
Case Study 2: Neurological Disorders
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under stress conditions, proposing its use in treating disorders like Alzheimer's disease .
Q & A
Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer : Reconcile variations by testing catalyst loadings (e.g., 1–5 mol% Pd/C) and solvent polarity (DMF vs. THF). For example, microwave synthesis improved yields from 50% to 98% for furyl ketones . Purity of starting materials (e.g., 4-aminoindoline >98%) also critically impacts reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
